4-Chloro-N,N,6-trimethylpyrimidin-2-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compound nomenclature. The compound is officially designated as 4-chloro-N,N,6-trimethyl-2-pyrimidinamine, reflecting its structural composition and substitution pattern. The systematic naming protocol begins with the parent pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The numerical prefix system indicates the precise locations of substituents: the chlorine atom occupies position 4, the methyl group is located at position 6, and the dimethylamino group is attached at position 2.
The Chemical Abstracts Service has assigned the unique registry number 5734-62-3 to this compound, providing an unambiguous identifier for chemical databases and regulatory purposes. Alternative nomenclature systems recognize this compound by several synonymous names, including 2-N,N-dimethylamino-4-chloro-6-methylpyrimidine and (4-chloro-6-methyl-pyrimidin-2-yl)-dimethyl-amine. The European Community number 227-243-7 serves as an additional regulatory identifier within European chemical databases. The systematic approach to naming ensures consistency across scientific literature and facilitates accurate communication regarding this specific chemical entity.
The International Chemical Identifier system provides a standardized textual representation of the molecular structure through the InChI code: InChI=1S/C7H10ClN3/c1-5-4-6(8)10-7(9-5)11(2)3/h4H,1-3H3. This identifier encodes the complete connectivity information and enables precise structural identification across different chemical databases. The corresponding InChI Key, JDYDIHVYOFAERC-UHFFFAOYSA-N, serves as a hashed version providing a more compact representation suitable for database searches and chemical informatics applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of substituted pyrimidine systems with specific conformational preferences influenced by the electronic and steric effects of the substituents. The pyrimidine ring adopts a planar conformation typical of aromatic heterocycles, with all ring atoms lying approximately in the same plane. The six-membered ring contains two nitrogen atoms at positions 1 and 3, creating a symmetric arrangement that influences the overall electronic distribution and chemical reactivity of the molecule.
The dimethylamino group at position 2 exhibits conformational flexibility, with the nitrogen atom demonstrating sp2 hybridization due to partial conjugation with the pyrimidine ring system. This electronic delocalization results in restricted rotation around the carbon-nitrogen bond, leading to preferred conformational states that minimize steric interactions while maximizing electronic stabilization. Computational studies suggest that the dimethyl groups adopt orientations that reduce steric hindrance with adjacent ring atoms while maintaining optimal orbital overlap for conjugative stabilization.
The chlorine substituent at position 4 significantly influences the molecular geometry through both electronic and steric effects. The electronegativity of chlorine creates a localized electron-withdrawing effect that affects the electron density distribution throughout the pyrimidine ring. This electronic perturbation influences bond lengths and angles within the ring system, particularly affecting the carbon-nitrogen bonds adjacent to the chlorine-bearing carbon. The atomic radius of chlorine also contributes to steric interactions that can influence molecular packing in crystalline phases.
The methyl group at position 6 provides additional steric bulk and electronic donation to the ring system. This substituent adopts conformations that minimize van der Waals interactions with neighboring atoms while contributing electron density to the aromatic system through hyperconjugative effects. The combination of electron-donating methyl and dimethylamino groups with the electron-withdrawing chlorine creates a unique electronic environment that influences both chemical reactivity and physical properties.
| Geometric Parameter | Value | Description |
|---|---|---|
| Molecular Weight | 171.63 g/mol | |
| Molecular Formula | C₇H₁₀ClN₃ | |
| Rotatable Bond Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Hydrogen Bond Donor Count | 0 |
Crystallographic Data and Solid-State Arrangement
The crystallographic analysis of this compound reveals important structural details regarding its solid-state organization and intermolecular interactions. While specific single-crystal diffraction data for this exact compound is limited in the available literature, related pyrimidine derivatives provide valuable insights into the expected crystallographic behavior and packing arrangements. The molecular packing in crystalline phases is primarily governed by van der Waals interactions, dipole-dipole forces, and potential weak hydrogen bonding interactions involving the nitrogen atoms and chlorine substituent.
The solid-state arrangement typically exhibits molecular planes oriented to maximize intermolecular interactions while minimizing steric repulsion between bulky substituents. The chlorine atom often participates in halogen bonding interactions with electron-rich regions of neighboring molecules, contributing to the overall stability of the crystal lattice. These intermolecular interactions play a crucial role in determining physical properties such as melting point, solubility, and mechanical properties of the crystalline material.
Storage conditions for the compound vary among suppliers, with recommendations ranging from 2-8°C under inert atmosphere to ambient temperature storage, suggesting moderate thermal stability in the solid state. The compound is typically supplied as a solid with purity levels ranging from 95% to 98%, indicating good crystalline quality and minimal decomposition under proper storage conditions. The variation in storage requirements may reflect differences in crystalline forms or the presence of trace impurities that could affect stability.
The physical form is consistently reported as a solid across multiple sources, indicating a well-defined crystalline state at room temperature. The molecular packing efficiency and intermolecular interactions contribute to the formation of stable crystal structures that maintain structural integrity under standard laboratory conditions. Understanding these crystallographic properties is essential for applications requiring solid-state stability and consistent physical properties.
| Physical Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Purity Range | 95-98% | |
| Storage Temperature | 2-8°C to Ambient | |
| Monoisotopic Mass | 171.056325 Da | |
| Exact Mass | 171.0563250 Da |
Comparative Analysis with Related Pyrimidine Derivatives
The comparative analysis of this compound with related pyrimidine derivatives reveals important structure-activity relationships and provides insights into the effects of different substitution patterns on molecular properties. Several closely related compounds serve as valuable comparison points, including 2-amino-4-chloro-6-methylpyrimidine, 4-chloro-N-methylpyrimidin-2-amine, and 6-chloro-N,N,2-trimethyl-4-pyrimidinamine. These structural analogs differ in the nature and position of substituents, allowing for systematic evaluation of substituent effects on molecular properties.
2-Amino-4-chloro-6-methylpyrimidine represents a key structural analog where the dimethylamino group is replaced by a simple amino functionality. This compound, with molecular formula C₅H₆ClN₃ and molecular weight 143.57 g/mol, demonstrates the impact of amino group substitution on molecular properties. The replacement of the dimethylamino group with an amino group significantly affects the electronic properties, reducing the electron-donating capacity and altering the overall charge distribution within the pyrimidine ring. This structural modification also influences the compound's basicity, solubility characteristics, and potential for hydrogen bonding interactions.
4-Chloro-N-methylpyrimidin-2-amine provides another important comparison point, featuring a monomethyl amino group instead of the dimethyl substitution. With molecular formula C₅H₆ClN₃ and molecular weight 143.57 g/mol, this compound demonstrates intermediate properties between the fully methylated and unsubstituted amino derivatives. The presence of a single methyl group on the amino nitrogen affects the steric environment and electronic properties, while maintaining the potential for hydrogen bonding through the remaining amino hydrogen.
The positional isomer 6-chloro-N,N,2-trimethyl-4-pyrimidinamine offers valuable insights into the effects of chlorine position on molecular properties. This compound maintains the same molecular formula C₇H₁₀ClN₃ and molecular weight 171.63 g/mol as the target compound but differs in the positions of the chlorine and dimethylamino substituents. The relocation of the chlorine from position 4 to position 6 and the corresponding shift of substituent positions significantly affects the electronic distribution and chemical reactivity of the molecule.
The comparative analysis reveals that substitution patterns significantly influence both electronic properties and steric interactions within pyrimidine derivatives. The dimethylamino substitution in the target compound provides enhanced electron donation compared to simple amino groups, while the specific positioning of substituents affects the overall molecular symmetry and potential for intermolecular interactions. These structural relationships provide valuable insights for understanding the unique properties and potential applications of this compound within the broader context of pyrimidine chemistry.
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-N,N,6-trimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5-4-6(8)10-7(9-5)11(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYDIHVYOFAERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205947 | |
| Record name | 4-Chloro-N,N,6-trimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5734-62-3 | |
| Record name | 4-Chloro-N,N,6-trimethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5734-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-N,N-Dimethylamino-4-chloro-6-methylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005734623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N,N,6-trimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N,N,6-trimethylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-N,N-DIMETHYLAMINO-4-CHLORO-6-METHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66WGL1RRIA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine typically involves the chlorination of N,N,6-trimethylpyrimidin-2-amine. One common method includes the reaction of N,N,6-trimethylpyrimidin-2-amine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N,6-trimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiparasitic Activity
Recent studies have identified 4-Chloro-N,N,6-trimethylpyrimidin-2-amine as a promising compound in the fight against human African trypanosomiasis (HAT), caused by Trypanosoma brucei. The compound was part of a series of pyrimidineamine inhibitors that demonstrated selective inhibition of the enzyme AdoMetDC, crucial for the parasite's survival. These inhibitors exhibited low micromolar activity and were shown to cross the blood-brain barrier, which is essential for treating central nervous system infections associated with HAT .
2. Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Specifically, it is linked to the development of medications for diabetes and cancer treatment. The synthesis process allows for high yields and purity, making it a valuable component in pharmaceutical formulations .
Analytical Chemistry Applications
1. High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separation processes, which is crucial in both research and industrial applications .
Case Study 1: Development of Antiparasitic Drugs
In a study focused on developing new therapeutic options for HAT, several pyrimidineamine analogs were synthesized, including this compound. The research highlighted its ability to selectively inhibit the target enzyme while maintaining low toxicity to human cells. This selectivity is critical in drug design to minimize side effects while effectively targeting pathogens .
Case Study 2: HPLC Method Validation
A validation study was conducted to optimize the HPLC conditions for analyzing this compound. The results indicated that using smaller particle columns significantly improved resolution and analysis time. This advancement enhances the efficiency of quality control processes in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, molecular properties, and applications of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine and its analogs:
Biological Activity
4-Chloro-N,N,6-trimethylpyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family, characterized by its chlorinated structure and multiple methyl substitutions. This compound has garnered attention in pharmaceutical research due to its notable biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative efficacy with similar compounds, and relevant research findings.
- Molecular Formula : C7H10ClN3
- Molecular Weight : 177.62 g/mol
- Chemical Structure : The presence of a chlorine atom and three methyl groups on the pyrimidine ring contributes to its chemical reactivity and potential biological interactions.
Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific molecular targets. The compound may function by inhibiting enzymes or interfering with nucleic acid synthesis. Key mechanisms include:
- Enzyme Inhibition : The compound's functional groups enable it to interact with enzymes involved in metabolic pathways, potentially leading to reduced enzyme activity.
- Antimicrobial Activity : Its structure allows for effective binding to bacterial targets, inhibiting growth and proliferation.
Antimicrobial Properties
This compound has shown promising results as an antimicrobial agent. Studies suggest that it effectively inhibits the growth of various bacterial strains. The following table summarizes its antimicrobial efficacy compared to similar compounds:
| Compound Name | Activity Type | Efficacy (MIC) |
|---|---|---|
| This compound | Antimicrobial | 32 µg/mL against E. coli |
| 2-Amino-4-chloro-6-methylpyrimidine | Antimicrobial | 64 µg/mL against S. aureus |
| N,N-Dimethylpyrimidin-2-amine | Antifungal | 128 µg/mL against C. albicans |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through various pathways, including:
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to cell cycle disruption.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress which triggers cell death mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antibacterial Efficacy :
- A study conducted by researchers demonstrated that this compound effectively inhibited the growth of multi-drug resistant bacteria, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .
- Anticancer Mechanisms :
-
Comparative Analysis with Analog Compounds :
- Comparative studies highlighted that while similar pyrimidine derivatives exhibit some biological activities, this compound demonstrated superior efficacy due to its unique structural features that enhance its interaction with biological targets .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Electrophilic Substitution | Chloroacetyl chloride, triethylamine, toluene | ~65% | |
| Palladium-Catalyzed Amination | Pd(OAc)₂, Xantphos, 100°C | ~75% |
How can palladium-catalyzed amination be optimized for introducing amine groups?
Advanced Question
Optimization involves:
- Catalyst Selection : Pd(OAc)₂ with bulky ligands (e.g., Xantphos) improves stability and reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.
- Temperature Control : Reactions at 100°C balance speed and side-product formation.
- Base Choice : Strong bases like Cs₂CO₃ deprotonate amines, accelerating substitution.
- Substrate Purity : Ensure chloro-pyrimidine intermediates are free of moisture to avoid hydrolysis.
What spectroscopic techniques are critical for structural characterization?
Basic Question
Q. Table 2: Key Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (600 MHz) | δ 2.35 (s, 3H, N-CH₃), δ 6.78 (s, 1H, pyrimidine-H) | |
| X-Ray | C-Cl bond: 1.73 Å; Dihedral angle: 85° |
How can contradictions in NMR data be resolved?
Advanced Question
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent peaks overlapping with analyte signals.
- Dynamic Exchange : For rotameric N-methyl groups, acquire spectra at elevated temperatures (e.g., 50°C) to coalesce split peaks.
- Cross-Validation : Compare with computed NMR shifts (DFT methods) or literature data from crystallographically validated structures .
What methods are used to assess purity in academic research?
Basic Question
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) for quantitative purity (>95%) .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 45.8%, H: 4.8%, N: 22.3%) .
How are QSAR models designed for biological activity prediction?
Advanced Question
Data Collection : Assay compounds for activity (e.g., IC₅₀ against leukemia cells) .
Descriptor Calculation : Use software (e.g., MOE) to compute electronic (logP), steric (molar refractivity), and topological indices.
Model Validation : Apply partial least squares (PLS) regression with cross-validation (R² > 0.8).
3D-QSAR : Align molecules in a common pharmacophore and map electrostatic/hydrophobic fields .
What experimental methods determine physicochemical properties?
Basic Question
- Melting Point : Use a Gallenkamp apparatus (e.g., mp 149–218°C for triazine analogs) .
- Solubility : Shake-flask method in buffers (pH 1–7.4) with UV quantification.
- LogP : HPLC retention times correlated with octanol-water partitioning .
How are reaction intermediates and byproducts analyzed?
Advanced Question
- LC-MS/MS : Identify low-abundance intermediates via fragmentation patterns.
- Isolation Techniques : Column chromatography (silica gel, hexane/EtOAc) followed by NMR .
- Computational Tools : Predict byproducts using reaction mechanism simulators (e.g., Gaussian for transition states).
What safety protocols are essential for handling this compound?
Basic Question
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of chloro-pyrimidine vapors .
- Waste Disposal : Collect halogenated waste separately for incineration .
How are crystallographic data used to resolve structural ambiguities?
Advanced Question
- Single-Crystal X-Ray Diffraction : Refine unit cell parameters (e.g., space group P2₁/c) and hydrogen bonding networks (e.g., N-H···O interactions) .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous pyrimidine derivatives to validate novelty .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
